1-(prop-2-yn-1-yl)-1H-pyrazol-5-ol
Description
Properties
CAS No. |
786609-80-1 |
|---|---|
Molecular Formula |
C6H6N2O |
Molecular Weight |
122.12 g/mol |
IUPAC Name |
2-prop-2-ynyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C6H6N2O/c1-2-5-8-6(9)3-4-7-8/h1,3-4,7H,5H2 |
InChI Key |
OMDCTLLOQIDMHE-UHFFFAOYSA-N |
SMILES |
C#CCN1C(=O)C=CN1 |
Canonical SMILES |
C#CCN1C(=O)C=CN1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Molecular Properties
A key distinction between 1-(prop-2-yn-1-yl)-1H-pyrazol-5-ol and analogs lies in the substituents at the 1- and 3-positions. The table below summarizes critical differences:
*Calculated based on molecular formula.
Key Observations :
- Electronic Effects : Electron-withdrawing groups (e.g., 4-nitrophenyl in ) increase melting points (204°C for compound 15 vs. 163°C for 4-fluorophenyl derivative) and enhance binding to biological targets like PD-L1.
- Steric and Solubility Profiles : Bulky substituents (e.g., tetrahydrofuran-methyl in ) improve solubility but may reduce membrane permeability. The propargyl group in the target compound offers a balance between reactivity and compactness.
ADMET and Drug-Likeness
While explicit data for this compound are unavailable, analogs suggest compliance with Lipinski’s Rule of 5:
- Molecular weight < 500 Da (target: ~136.14).
- LogP < 5 (propargyl’s hydrophobicity is mitigated by the hydroxyl group).
- Hydrogen bond donors/acceptors: 2/3 (ideal for oral bioavailability) .
Q & A
Q. What are the recommended synthesis methods for 1-(prop-2-yn-1-yl)-1H-pyrazol-5-ol, and how can purity be optimized?
Methodological Answer: The compound can be synthesized via a multi-step process involving:
Condensation reactions : Reacting hydrazine derivatives with 1,3-dicarbonyl precursors under reflux conditions (e.g., ethanol/AcOH) to form the pyrazole core .
Functionalization : Introducing the propargyl group (prop-2-yn-1-yl) through alkylation using propargyl bromide in the presence of a base (e.g., K₂CO₃) .
Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve >95% purity. Monitor reaction progress via TLC and confirm purity using HPLC or NMR .
Q. How is the molecular structure of this compound characterized in crystallographic studies?
Methodological Answer: X-ray crystallography is the gold standard for structural elucidation:
Data Collection : Use a single-crystal diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 100–150 K to minimize thermal motion artifacts .
Structure Solution : Employ direct methods (e.g., SHELXT) for phase determination and refine using SHELXL with full-matrix least-squares against F² .
Validation : Check for disorders in the propargyl group and hydrogen-bonding networks (e.g., O–H···N interactions) using PLATON .
Q. What spectroscopic techniques are critical for confirming the identity of this compound?
Methodological Answer: Combine spectroscopic methods for cross-validation:
NMR :
- ¹H NMR : Peaks at δ 2.5–3.0 ppm (propargyl CH₂), δ 5.5–6.5 ppm (pyrazole C–H), and δ 10–12 ppm (OH, exchangeable) .
- ¹³C NMR : Signals at ~75–80 ppm (sp-hybridized carbons in propargyl) and ~150 ppm (pyrazole C–O) .
IR : Strong absorption at ~3200–3400 cm⁻¹ (O–H stretch) and ~2100 cm⁻¹ (C≡C stretch) .
MS : Molecular ion peak [M+H]⁺ matching the theoretical molecular weight (e.g., 163.16 g/mol) .
Advanced Research Questions
Q. How can synthetic routes be optimized to enhance the stability of this compound under ambient conditions?
Methodological Answer: Stability challenges (e.g., propargyl group reactivity) require:
Protection/Deprotection Strategies : Temporarily protect the hydroxyl group with tert-butyldimethylsilyl (TBS) chloride during alkylation to prevent side reactions .
Inert Atmosphere : Conduct reactions under nitrogen/argon to minimize oxidation of the propargyl moiety .
Storage : Store the compound at –20°C in amber vials with desiccants (e.g., silica gel) to reduce hygroscopic degradation .
Q. How should researchers address contradictions in crystallographic data refinement for this compound?
Methodological Answer: Common issues and solutions include:
Disordered Propargyl Groups : Apply anisotropic displacement parameters and split occupancy models in SHELXL .
Hydrogen Bonding Ambiguities : Use DFT calculations (e.g., Gaussian09) to validate O–H···N interactions against experimental electron density maps .
Twinned Crystals : Implement the TWIN/BASF command in SHELXL and verify with ROTAX analysis .
Q. What pharmacological screening strategies are suitable for evaluating its bioactivity?
Methodological Answer: Leverage assays used for analogous pyrazoles:
Enzyme Inhibition : Test against cyclooxygenase-2 (COX-2) or kinases using fluorescence-based assays (IC₅₀ determination) .
Antimicrobial Activity : Use broth microdilution (MIC/MBC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with doxorubicin as a positive control .
Q. Can computational modeling predict the reactivity of the propargyl group in this compound?
Methodological Answer: Yes, using:
DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to assess electrophilicity (Fukui indices) of the propargyl terminus .
Molecular Dynamics (MD) : Simulate solvation effects (e.g., in DMSO/water) to study aggregation tendencies .
Docking Studies : Predict binding modes with biological targets (e.g., COX-2 active site) using AutoDock Vina .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
